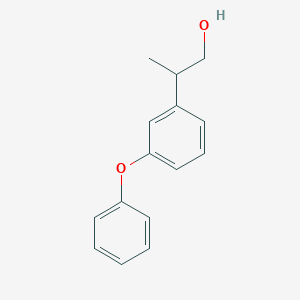

Fenoprofenol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16O2 |

|---|---|

Molekulargewicht |

228.29 g/mol |

IUPAC-Name |

2-(3-phenoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C15H16O2/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3 |

InChI-Schlüssel |

GATMACMMBWIGHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Elucidation of Fenoprofenol

Chemoenzymatic Synthesis Methodologies for Fenoprofenol

Chemoenzymatic synthesis represents a powerful strategy that merges the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic chemistry. mdpi.com This approach is particularly effective for producing enantiomerically pure compounds like Fenoprofenol, which are valuable as pharmaceutical intermediates. mdpi.com By leveraging enzymes for key stereoselective steps, chemists can overcome challenges associated with conventional methods, such as low yields and the need for harsh reagents. The synthesis of arylpropanols, the class of molecules to which Fenoprofenol belongs, often involves a key enzymatic reduction step followed by other chemical transformations. nih.gov This integration allows for the creation of complex molecules from simple, accessible starting materials in a more sustainable and efficient manner. nih.gov

A primary route to synthesizing (2S)-2-arylpropanols involves the enzymatic reduction of their corresponding racemic 2-arylpropanals. rsc.org This biotransformation is attractive because it can proceed with high stereoselectivity, yielding the desired alcohol enantiomer. Oxidoreductases, particularly alcohol dehydrogenases, are the enzymes of choice for this conversion. researchgate.net The process typically uses a racemic aldehyde as the substrate, and the enzyme selectively reduces one enantiomer to the corresponding alcohol, providing a pathway to optically pure products that are precursors to profens. rsc.orgresearchgate.net

Alcohol dehydrogenases (ADHs) are widely employed in the asymmetric reduction of carbonyl compounds due to their high activity and stereoselectivity. jiangnan.edu.cn For the synthesis of 2-arylpropanols, commercially available enzymes such as Horse Liver Alcohol Dehydrogenase (HLADH) and Yeast Alcohol Dehydrogenase (YADH) have been successfully applied. rsc.org These enzymes, which utilize nicotinamide (B372718) cofactors like NADH, catalyze the stereoselective reduction of 2-arylpropanals. jiangnan.edu.cnresearchgate.net

In a comparative study using racemic 2-phenylpropanal (B145474) as a model substrate for profenol synthesis, HLADH demonstrated broader substrate specificity and faster reaction times compared to YADH. rsc.org Both enzymes showed good enantioselectivity, favoring the formation of the (S)-enantiomer. rsc.org The use of engineered and thermostable ADHs has also been explored to further improve the efficiency and applicability of this method for various arylpropanals. nih.govdntb.gov.ua

Table 1: Comparison of YADH and HLADH in the Enzymatic Reduction of Racemic 2-Phenylpropanal rsc.org Data from a study on the bioreduction of 2-arylpropionic aldehydes.

| Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| YADH | 96 | 65 | 92 |

| HLADH | 24 | 85 | 93 |

A significant challenge in traditional kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. livescience.io Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in situ racemization of the unreacted, undesired enantiomer. princeton.edu This allows for the complete conversion of a racemic starting material into a single, enantiomerically pure product, with a theoretical yield of up to 100%. mdpi.comprinceton.edu

In the context of Fenoprofenol precursors, DKR is achieved by combining the stereoselective enzymatic reduction of a 2-arylpropanal with a chemical, base-catalyzed racemization of the aldehyde. rsc.org As the enzyme selectively reduces one enantiomer (e.g., the S-enantiomer), the remaining R-enantiomer is continuously converted back into the racemic mixture, making it available for the enzymatic reduction. rsc.org This concurrent process is evidenced by yields that significantly exceed the 50% threshold of standard kinetic resolution. rsc.org Successful DKR processes have been developed that can produce arylpropanols at high concentrations and with excellent enantiopurity. researchgate.netnih.gov

While enzymatic reduction is key to producing chiral arylpropanols, related chemical transformations such as oxidation are also important in the broader context of chemoenzymatic synthesis. For instance, a two-step chemo-enzymatic method has been described for synthesizing oxygenated derivatives of propenylbenzenes, which are structurally related to the precursors of Fenoprofenol. nih.gov This process first involves a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to form a diol. nih.gov The resulting diol can then be selectively oxidized to the corresponding α-hydroxy ketone using whole-cell biocatalysts or chemical methods. nih.gov This demonstrates how chemical oxidation steps can be integrated into a synthetic sequence to create diverse, functionalized derivatives from common intermediates. nih.gov

Enzymatic Reduction of 2-Arylpropanals to Arylpropanols

Development of Laboratory-Scale Synthetic Routes for Research Standards

The development of robust and scalable laboratory methods is crucial for producing research-grade standards of compounds like Fenoprofenol. Research has focused on establishing practical synthetic routes that can deliver significant quantities of the target molecule with high purity. For example, the DKR of 2-arylpropanals using HLADH has been successfully applied on a semi-preparative scale. rsc.org

Furthermore, significant progress has been made in developing whole-cell biocatalyst systems for these transformations. nih.gov By expressing an engineered reductase and a cofactor-recycling enzyme (like formate (B1220265) dehydrogenase) within a single cellular system, researchers have achieved substantial catalyst stabilization. researchgate.netresearchgate.net This approach enabled the conversion of racemic 2-phenylpropanal at a high concentration (1 M) to produce (S)-2-phenylpropanol at a titer of 115 g/L with 93.1% enantiomeric excess, demonstrating a viable and competitive route for producing profenols. researchgate.netnih.gov

Optimization of Reaction Conditions and Enantioselectivity in Fenoprofenol Synthesis

Optimizing reaction parameters is critical for maximizing both the yield and the enantioselectivity of the synthesis. illinois.edu Several factors have been identified as having a significant impact on the outcome of the chemoenzymatic synthesis of arylpropanols.

The pH of the reaction medium is a key variable, as it influences both the rate of the enzyme-catalyzed reduction and the chemical racemization of the starting aldehyde in DKR processes. rsc.org Fine-tuning the pH allows for controlling the keto-enol equilibrium of the aldehyde, which is essential for efficient racemization. rsc.org

Spectroscopic Characterization Techniques for Fenoprofen (B1672519) Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like fenoprofen. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR spectroscopy of fenoprofen reveals distinct signals corresponding to each unique proton environment. The aromatic protons of the phenoxy and phenyl rings typically appear in the downfield region of the spectrum, while the aliphatic protons of the propionic acid moiety are found further upfield. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the connectivity of the atoms. For instance, the quartet and doublet pattern of the ethyl group protons are characteristic and confirm the presence of the CH-CH₃ fragment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in fenoprofen gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed at the lowest field, a characteristic feature of this functional group. The aromatic carbons can be distinguished from the aliphatic carbons of the propionic acid side chain based on their chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Fenoprofen

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.0 (singlet) | ~175 |

| Methine (CH) | ~3.7 (quartet) | ~45 |

| Methyl (CH₃) | ~1.5 (doublet) | ~18 |

| Aromatic Protons | 7.0 - 7.5 (multiplet) | 115 - 160 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For the structural elucidation of fenoprofen, MS is invaluable for determining the molecular weight and providing insights into the molecule's structure through its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of fenoprofen, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. Common fragmentation pathways for fenoprofen include the loss of the carboxylic acid group and cleavage of the ether linkage. The analysis of these fragment ions allows for the reconstruction of the original molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of fenoprofen exhibits characteristic absorption bands that confirm the presence of key structural features. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in fenoprofen. The UV-Vis spectrum of fenoprofen in a suitable solvent, such as ethanol (B145695) or methanol (B129727), typically shows absorption maxima related to the π-π* transitions of the aromatic systems.

Table 2: Key IR Absorption Bands for Fenoprofen

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether | C-O Stretch | 1000-1300 |

Biochemical Pathways and Enzymatic Transformations Involving Fenoprofenol

Enzymatic Hydrolysis Mechanisms in Fenoprofen (B1672519) Formation

Enzymatic hydrolysis plays a significant role in the context of fenoprofen, both in the potential activation of prodrug forms and in the deconjugation of its metabolites.

While fenoprofen itself is a carboxylic acid, the use of ester prodrugs is a common strategy for NSAIDs to mitigate gastrointestinal side effects by masking the free carboxylic acid group. nih.govnih.govderpharmachemica.comopenmedicinalchemistryjournal.com These ester prodrugs are designed to be hydrolyzed in the body by esterases to release the active drug. nih.govnih.gov In such a scenario, esterases would be crucial for the conversion of a fenoprofen ester prodrug to its active fenoprofen form. Studies on other NSAIDs like naproxen (B1676952), ibuprofen (B1674241), and mefenamic acid have demonstrated the role of various esterases, including those from microbial sources in biotechnological applications, in this activation step. mdpi.comnih.govfrontiersin.org Although specific studies on fenoprofen ester prodrugs and their hydrolysis by human esterases are not extensively detailed in the provided search results, the principle is a well-established concept in drug metabolism. nih.govnih.gov

Furthermore, esterase-like activity has been observed in the hydrolysis of fenoprofen's major metabolite, fenoprofen glucuronide, back to fenoprofen. This process of deconjugation can be catalyzed by enzymes and even by albumin under certain conditions. nih.gov

The specific human esterases responsible for the hydrolysis of potential fenoprofen ester prodrugs have not been definitively identified in the available research. However, research on other NSAIDs provides insight into the types of enzymes that could be involved. For instance, studies on the enantioselective hydrolysis of naproxen and ibuprofen esters have implicated carboxyl esterases. mdpi.com In a broader context, human liver carboxylesterases are known to hydrolyze a wide range of ester-containing drugs.

In the context of metabolite deconjugation, human serum albumin has been shown to possess esterase-like activity, contributing to the hydrolysis of fenoprofen glucuronide. nih.gov

Further Metabolic Fate of Fenoprofen in Model Systems

Once fenoprofen is in its active form, it undergoes further metabolism, primarily through conjugation reactions, to facilitate its elimination.

The most significant metabolic pathway for fenoprofen is glucuronidation, which involves the attachment of a glucuronic acid moiety to the fenoprofen molecule. This process results in the formation of more water-soluble glucuronide conjugates that can be readily excreted in the urine. nih.govnih.govresearchgate.net The major urinary metabolites of fenoprofen are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. nih.govnih.gov

The glucuronidation of fenoprofen is a stereoselective process. In vitro studies using liver microsomes from various species, including humans, have shown that the initial rate of glucuronide formation is higher for the R-enantiomer of fenoprofen compared to the S-enantiomer. nih.gov The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs). nih.gov

The structure of the resulting glucuronides can be either an acyl glucuronide, where the glucuronic acid is attached to the carboxylic acid group of fenoprofen, or an ether glucuronide, formed from the hydroxylated metabolite. nih.govresearchgate.net

While glucuronidation is the predominant conjugation pathway for fenoprofen, other minor conjugation reactions could theoretically occur. However, the available scientific literature primarily emphasizes glucuronidation as the key Phase II metabolic route for this drug. nih.govresearchgate.net

Cytochrome P450 (CYP) System Interactions Relevant to Fenoprofen Metabolism

The Cytochrome P450 (CYP) enzyme system is a critical component of Phase I drug metabolism, responsible for catalyzing oxidative reactions. mdpi.commdpi.comnih.gov In the case of fenoprofen, the CYP system is involved in the formation of its major oxidative metabolite, 4'-hydroxyfenoprofen. nih.govresearchgate.net This hydroxylation reaction introduces a hydroxyl group onto the phenyl ring of fenoprofen, creating a new site for subsequent glucuronidation. researchgate.netnih.gov

While the specific CYP isozymes responsible for the hydroxylation of fenoprofen have not been definitively identified in the provided search results, the metabolism of other NSAIDs provides strong indications. The CYP2C and CYP3A subfamilies are heavily involved in the metabolism of many NSAIDs. researchgate.netyoutube.com Specifically, CYP2C9 and CYP3A4 are major catalysts in the hydroxylation of structurally similar drugs like phenprocoumon. researchgate.net Therefore, it is highly probable that CYP2C9 and/or CYP3A4 are the primary enzymes responsible for the formation of 4'-hydroxyfenoprofen. The potential for drug-drug interactions exists if fenoprofen is co-administered with other drugs that are substrates, inhibitors, or inducers of these same CYP enzymes. researchgate.netnih.gov

Data Tables

Table 1: Major Metabolic Pathways of Fenoprofen

| Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites | Significance |

| Hydroxylation | Cytochrome P450 (likely CYP2C9, CYP3A4) | 4'-hydroxyfenoprofen | Phase I metabolism, prepares for conjugation. nih.govresearchgate.net |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | Phase II metabolism, increases water solubility for excretion. nih.govnih.govresearchgate.net |

| Ester Hydrolysis (Prodrug) | Esterases (hypothetical for prodrugs) | Fenoprofen (active drug) | Activation of potential ester prodrugs. nih.govnih.gov |

| Glucuronide Hydrolysis | Esterase-like activity (e.g., albumin) | Fenoprofen | Deconjugation of metabolites. nih.gov |

Table 2: Stereoselectivity in Fenoprofen Metabolism

| Metabolic Process | Enantiomeric Preference | Observation |

| Glucuronidation | R-fenoprofen > S-fenoprofen (initial rate) | In vitro studies show a higher initial rate of glucuronide formation for the R-enantiomer. nih.gov |

| Plasma Concentration | S-enantiomer > R-enantiomer | The S/R ratio of fenoprofen in plasma increases over time after administration. nih.gov |

| Metabolite Plasma Concentration | S-glucuronide > R-glucuronide | R-fenoprofen glucuronide is cleared more rapidly from plasma than its S-counterpart. nih.gov |

Advanced Analytical Methodologies for Fenoprofenol Detection and Quantification in Biological Matrices

Chromatographic Separation Techniques for Fenoprofenol Analysis

Chromatography is the cornerstone for the analysis of Fenoprofenol in biological samples. Both HPLC and GC have been successfully employed, often requiring specific column chemistries and sample preparation steps to achieve desired analytical outcomes like determining total drug concentration or separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful and versatile technique for analyzing non-volatile or thermally sensitive compounds like Fenoprofenol directly in biological fluids. nih.gov Its adaptability allows for various separation modes to suit specific analytical goals.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the quantitative analysis of Fenoprofenol and other non-steroidal anti-inflammatory drugs (NSAIDs). science.gov This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilane) column, and a polar mobile phase, which is often a mixture of acetonitrile (B52724) and water or an aqueous buffer. science.govresearchgate.net The separation is based on the hydrophobic interactions between Fenoprofenol and the stationary phase. By adjusting the mobile phase composition, such as the ratio of organic solvent to water and the pH, the retention time of Fenoprofenol can be optimized for accurate quantification. science.gov A study developing a method for naproxen (B1676952), a structurally similar compound, used Fenoprofenol as an internal standard, highlighting the suitability of RP-HPLC for these molecules. science.govscience.gov The method demonstrated linearity over a concentration range suitable for pharmacokinetic analysis. science.gov

Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is less common for this application but can be used. However, RP-HPLC is generally preferred for its compatibility with aqueous biological samples after appropriate extraction procedures.

Interactive Table 1: Example RP-HPLC Conditions for NSAID Analysis

| Parameter | Condition | Purpose/Effect |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase retains Fenoprofenol via hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., 60:40:0.5 v/v/v) | Polar mobile phase. The organic modifier (acetonitrile) content is adjusted to control elution strength. Acid improves peak shape. researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the analysis and can affect resolution and backpressure. researchgate.net |

| Detection | UV at ~220-260 nm or Fluorescence | Fenoprofenol's aromatic structure allows for UV detection. Fluorescence may offer higher sensitivity. researchgate.net |

| Internal Standard | Structurally similar compound (e.g., Naproxen, Ibuprofen) | Used to correct for variations in extraction and injection, improving quantitative accuracy. researchgate.net |

Fenoprofenol is a chiral compound, existing as two enantiomers, (S)- and (R)-Fenoprofenol. Since enantiomers can have different pharmacological and toxicological profiles, their separation is often necessary. Direct enantiomeric resolution is effectively achieved using HPLC with a Chiral Stationary Phase (CSP). nih.govkcl.ac.uk

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of profen enantiomers. kcl.ac.uk The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the (S)- and (R)-enantiomers, allowing for their individual quantification. Resolutions for Fenoprofenol have been successfully achieved using CSPs, enabling stereoselective pharmacokinetic studies. nih.govkcl.ac.uk Another approach involves using a chiral mobile phase additive, such as a cyclodextrin (B1172386) derivative, with a standard reversed-phase column to induce separation. kcl.ac.uk

Gas Chromatography (GC) Methodologies for Fenoprofenol and its Derivatives

Gas chromatography is a highly efficient separation technique, but its application to polar, acidic compounds like Fenoprofenol presents challenges due to their low volatility and potential for thermal degradation. researchgate.netresearchgate.net

Modern GC analysis predominantly uses wall-coated open tubular (WCOT) capillary columns. chemcoplus.co.jp These columns, typically 10-60 meters in length with internal diameters from 0.10-0.53 mm, offer superior separation efficiency and resolution compared to older packed columns. chemcoplus.co.jp For the analysis of phenols and their derivatives, capillary columns with a stationary phase like a 5% diphenyl / 95% dimethylpolysiloxane are common.

When analyzing complex biological samples like urine, temperature programming is often necessary. dss.go.th This involves gradually increasing the column temperature during the analysis to elute a wide range of compounds with different boiling points, ensuring satisfactory peak shapes for both early and late-eluting components. dss.go.th

To overcome the poor chromatographic properties of underivatized Fenoprofenol, a derivatization step is essential prior to GC analysis. researchgate.netmdpi.com Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. researchgate.net This process improves peak shape, reduces tailing, and enhances sensitivity. researchgate.net

A common strategy for acidic drugs like Fenoprofenol is alkylation, specifically methylation , which converts the carboxylic acid group into a methyl ester. researchgate.netresearchgate.net Reagents such as trimethylphenylammonium hydroxide (B78521) (TMAH) can be used for this purpose. researchgate.net Another widely used technique is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) convert the active hydrogen on the carboxyl group into a trimethylsilyl (B98337) (TMS) ether/ester. researchgate.netmdpi.com This derivatization significantly increases the volatility of Fenoprofenol, making it amenable to separation and detection by GC-Mass Spectrometry (GC-MS). researchgate.netmdpi.com

Interactive Table 2: Common Derivatization Reagents for GC Analysis of Fenoprofenol

| Derivatization Type | Reagent(s) | Target Functional Group | Resulting Derivative | Benefit for GC Analysis |

| Methylation | Trimethylphenylammonium hydroxide (TMAH) | Carboxylic Acid | Methyl Ester | Increased volatility, improved thermal stability. researchgate.net |

| Silylation | BSTFA + TMCS | Carboxylic Acid | Trimethylsilyl (TMS) Ester | Greatly increased volatility, good thermal stability, creates characteristic mass fragments for MS detection. mdpi.com |

Mass Spectrometry (MS) Approaches for Fenoprofen (B1672519) Identification and Quantification

Mass spectrometry has become the cornerstone for the definitive identification and precise quantification of fenoprofen and its metabolites in biological samples. semanticscholar.orgmdpi.com Its high selectivity and sensitivity allow for the detection of trace amounts of the drug, even in the presence of complex endogenous interferences. semanticscholar.orgphenomenex.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of fenoprofen in biological fluids. mdpi.comrmit.edu.vn This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comphenomenex.com

In a typical LC-MS/MS workflow, fenoprofen and its metabolites are first separated from other components of the biological matrix on a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). rmit.edu.vn The precursor ion corresponding to fenoprofen is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. mdpi.com

For instance, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for fenoprofen in human plasma utilized ESI in the negative mode. rmit.edu.vn The ion transitions monitored were m/z 241/197 for fenoprofen and m/z 244/200 for its deuterated internal standard, fenoprofen-d3. rmit.edu.vn This method demonstrated excellent linearity over a concentration range of 0.02–20 μg/mL. rmit.edu.vn

Table 1: Example of LC-MS/MS Parameters for Fenoprofen Analysis

| Parameter | Value |

|---|---|

| Chromatography | UHPLC |

| Column | BEH C18 (50 × 2.1 mm, 1.7 μm) |

| Mobile Phase | Methanol (B129727)−0.2% acetic acid in water (75:25, v/v) |

| Ionization Mode | ESI Negative |

| Monitored Transition | m/z 241 → 197 |

Data sourced from a study on fenoprofen quantification in human plasma. rmit.edu.vn

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the determination of fenoprofen. However, due to the low volatility of fenoprofen, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. mdpi.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where the fenoprofen derivative is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer for detection. GC-MS can offer high resolution and sensitivity, with one study reporting detection limits as low as 5 ng/ml for fenoprofen in equine urine using GC-MS-MS. nih.gov

Table 2: Illustrative GC-MS Method Details for NSAID Screening

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | 30 m Agilent J&W HP-5ms UI capillary column |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | 40 to 500 amu |

Based on a general method for NSAID screening. mdpi.com

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR-MS), provide highly accurate mass measurements, typically to four or five decimal places. researchgate.netyoutube.com This capability is invaluable for the unambiguous identification of fenoprofen and its metabolites by determining their elemental composition. researchgate.net

HRMS is particularly useful in metabolomics studies where the structures of unknown metabolites need to be elucidated. youtube.com The high resolving power of these instruments also helps to differentiate analytes from background interferences, leading to cleaner spectra and more confident identification. researchgate.net For example, LC-ESI-QTOF has been used to generate MS/MS spectral data for fenoprofen, providing detailed fragmentation patterns that aid in its structural characterization. nih.gov

Metabolomics approaches, which aim to comprehensively analyze the complete set of metabolites in a biological sample, are increasingly being applied to study the metabolic fate of drugs like fenoprofen. researchgate.netbiocrates.com

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, such as fenoprofen and its known biotransformation products. This approach offers high sensitivity and quantitative accuracy, making it ideal for pharmacokinetic studies. biocrates.com

Untargeted metabolomics aims to detect and identify as many metabolites as possible in a sample without prior bias. researchgate.net This global profiling approach is powerful for discovering novel metabolites of fenoprofen and for understanding the broader metabolic perturbations caused by the drug. mdpi.com

Both targeted and untargeted metabolomics studies heavily rely on advanced analytical platforms, primarily LC-HRMS, to generate the vast and complex datasets required for analysis. mdpi.com

Comprehensive Sample Preparation Strategies for Fenoprofen Analysis

Effective sample preparation is a critical prerequisite for successful fenoprofen analysis, as it serves to remove interfering substances from the biological matrix, concentrate the analyte, and make it compatible with the analytical instrument. mdpi.comphenomenex.com The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a classic and widely used technique for extracting fenoprofen from aqueous biological samples like plasma and urine. nih.govnih.gov This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. semanticscholar.org For an acidic drug like fenoprofen, the pH of the aqueous sample is typically adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form. researchgate.net Common organic solvents used for fenoprofen extraction include diethyl ether and mixtures of n-pentane and dichloromethane. nih.govresearchgate.net While effective, LLE can be labor-intensive and may result in the formation of emulsions. nih.gov

Solid-Phase Extraction (SPE) has become an increasingly popular alternative to LLE due to its numerous advantages, including higher selectivity, reduced solvent consumption, and amenability to automation. mdpi.comnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nyc.gov Interfering substances are then washed away, and the purified analyte is eluted with a small volume of a strong solvent. nyc.gov

For fenoprofen and other NSAIDs, various SPE sorbents can be used, including:

Reversed-phase sorbents (e.g., C18, C8) : These nonpolar sorbents are effective for extracting fenoprofen from aqueous matrices. nih.govmdpi.com

Polymeric sorbents (e.g., Oasis HLB) : These offer a hydrophilic-lipophilic balance and are suitable for a broad range of analytes, including fenoprofen. mdpi.comresearchgate.net

Ion-exchange sorbents : These can be used to specifically target the acidic nature of fenoprofen for highly selective extraction. phenomenex.com

A scoping review of extraction methods for NSAIDs found that LLE and SPE were the most commonly used techniques for LC-MS/MS analysis, accounting for 52% and 41% of studies, respectively. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4'-hydroxyfenoprofen |

| Acetonitrile |

| Dichloromethane |

| Diethyl ether |

| Fenoprofen |

| Fenoprofen-d3 |

| Flunoxaprofen |

| Gemfibrozil |

| Ketoprofen |

| L-leucinamide |

| Methanol |

| n-pentane |

| Phenacetin |

| Phosphoric acid |

| Pyridine |

| Trifluoroacetic acid |

| Trimethylchlorosilane |

Matrix Effects Mitigation and Sample Clean-up Procedures

The accurate quantification of fenoprofen in biological matrices, such as plasma and urine, is often complicated by the presence of endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.netnih.gov These effects can lead to the suppression or enhancement of the analyte signal, compromising the sensitivity, accuracy, and reproducibility of the analytical method. nih.govrsc.org To minimize these interferences, various sample clean-up procedures are employed to isolate fenoprofen from the bulk of the matrix components before instrumental analysis.

Commonly utilized techniques for the sample preparation of fenoprofen from biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govwindows.net

Protein Precipitation: This is a straightforward method often used for plasma samples. It involves the addition of a precipitating agent, such as a strong acid or an organic solvent like methanol, to denature and precipitate plasma proteins. nih.govnih.gov For instance, in one high-performance liquid chromatographic (HPLC) method, proteins in plasma were precipitated by the addition of hydrochloric acid. nih.gov Another approach involves using methanol with zinc sulfate (B86663) to precipitate proteins from whole blood. Following precipitation, the sample is centrifuged, and the supernatant containing fenoprofen is collected for analysis. While simple and fast, protein precipitation may result in a less clean extract compared to other methods, potentially leaving behind other small molecules that could cause matrix effects.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For fenoprofen analysis, after protein precipitation with an acid, fenoprofen and an internal standard can be extracted into an organic solvent like butyl chloride. nih.gov The target compounds are then back-extracted into an aqueous sodium hydroxide solution, which is subsequently injected into the HPLC system. nih.gov LLE can provide a cleaner sample than protein precipitation and allows for sample concentration.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that has been successfully applied to the analysis of fenoprofen. windows.net It involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. mdpi.com For example, a Strata-X-AW solid-phase extraction column can be used to produce a clean sample from plasma. windows.net The choice of sorbent and elution solvents is critical for achieving high recovery and purity. SPE is particularly advantageous for concentrating analytes and providing very clean extracts, which is beneficial for sensitive detection methods like mass spectrometry. windows.net

The choice of sample clean-up procedure depends on the nature of the biological matrix, the concentration of fenoprofen, and the requirements of the subsequent analytical technique. For instance, while a simple protein precipitation might suffice for a relatively high-concentration analysis by UV-HPLC, a more rigorous SPE cleanup is often necessary for low-level quantification by LC-MS/MS to mitigate significant matrix effects. researchgate.netrsc.org

Method Validation Criteria in Fenoprofen Analytical Research

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose, which in this context is the quantification of fenoprofen in biological samples. core.ac.ukresearchgate.net Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. core.ac.ukaip.org The key parameters assessed during the validation of analytical methods for fenoprofen include accuracy, precision, sensitivity, selectivity, robustness, and ruggedness. core.ac.ukresearchgate.netwisdomlib.org

Accuracy refers to the closeness of the measured value to the true value. It is typically determined through recovery studies by spiking a blank biological matrix with known concentrations of fenoprofen. wisdomlib.org The percentage recovery is then calculated by comparing the measured concentration to the nominal concentration. For fenoprofen, recovery studies have demonstrated high accuracy, with values often ranging between 99.4% and 100.8%. wisdomlib.org In one study, the mean percentage recovery of fenoprofen from spiked solutions was 100.11%. aip.org

Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For fenoprofen analytical methods, the %RSD for intra-day and inter-day precision is typically required to be less than 2%. aip.org Studies have reported intra-assay precision for fenoprofen as low as 0.9% and system precision with an RSD of 0.69%. core.ac.ukwisdomlib.org

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For fenoprofen, various analytical methods have demonstrated excellent sensitivity. For example, an HPLC method reported an LOD of 0.02 µg/mL and an LOQ of 0.09 µg/mL. core.ac.ukresearchgate.net Another RP-HPLC method established an LOD of 2.082 µg/ml and an LOQ of 6.92 µg/ml. wisdomlib.org

Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. aip.org In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of fenoprofen and any internal standard used. This is often verified by analyzing blank matrix samples and samples spiked with potentially interfering substances. aip.org For a UV-spectrophotometric method, the analysis of fenoprofen with and without excipients showed a mean recovery of 99.93%, confirming the method's specificity. aip.org

The following table summarizes typical validation parameters for fenoprofen analytical methods found in the literature:

| Parameter | Method | Value | Source |

| Accuracy (% Recovery) | RP-HPLC | 99.4% - 100.8% | wisdomlib.org |

| Accuracy (% Recovery) | UV-Spectrophotometry | 100.11% | aip.org |

| Precision (% RSD) | RP-HPLC | 0.5% (Method) | wisdomlib.org |

| Precision (% RSD) | HPLC | 0.9% (Intra-assay) | core.ac.uk |

| Precision (% RSD) | UV-Spectrophotometry | < 2% (Intra- & Inter-day) | aip.org |

| LOD | HPLC | 0.02 µg/mL | core.ac.ukresearchgate.net |

| LOQ | HPLC | 0.09 µg/mL | core.ac.ukresearchgate.net |

| LOD | RP-HPLC | 2.082 µg/mL | wisdomlib.orgwisdomlib.org |

| LOQ | RP-HPLC | 6.92 µg/mL | wisdomlib.orgwisdomlib.org |

| Linearity (r²) | RP-HPLC | 0.9998 | wisdomlib.orgwisdomlib.org |

| Linearity (r²) | UV-Spectrophotometry | 0.9924 | aip.org |

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com The evaluation of robustness is typically performed during the development phase of the method. pharmaguideline.com For HPLC methods for fenoprofen, robustness is tested by intentionally altering parameters such as:

The pH of the mobile phase. core.ac.uk

The composition of the mobile phase. wisdomlib.org

The flow rate. wisdomlib.orgwisdomlib.org

The detection wavelength. wisdomlib.orgwisdomlib.org

The column temperature. pharmaguideline.com

In one study, the robustness of an HPLC method for fenoprofen was evaluated by changing the pH of the mobile phase from 2.0 to 1.8 and 2.2. core.ac.uk The recovery of fenoprofen remained favorable at all tested pH values, demonstrating the method's robustness with respect to slight pH changes. core.ac.uk Another study confirmed the robustness of an RP-HPLC method by varying the flow rate and detection wavelength, with the percentage recovery remaining within acceptable limits. wisdomlib.org

The following table provides examples of parameters varied to assess the robustness and ruggedness of fenoprofen analytical methods:

| Validation Parameter | Varied Condition | Example Finding | Source |

| Robustness | Mobile Phase pH | Favorable recovery at pH 1.8, 2.0, and 2.2 | core.ac.uk |

| Robustness | Flow Rate & Wavelength | % Recovery remained within acceptable criteria | wisdomlib.orgwisdomlib.org |

| Ruggedness | Different Instruments | Precision of 0.8% and 0.9%; Recovery of 99.2% and 98.9% | core.ac.uk |

| Ruggedness | Different Days | Intermediate precision of 1.0% | core.ac.uk |

A thorough evaluation of these validation criteria ensures that the analytical method for fenoprofen is reliable, reproducible, and fit for its intended purpose in research and quality control settings. wisdomlib.org

Biochemical and Pharmacological Investigations of Fenoprofenol in Experimental Models

In Vitro Studies on Fenoprofen (B1672519) Biochemical Activity

Fenoprofen's primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthetase, also known as cyclooxygenase (COX). drugbank.comdrugs.com This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Fenoprofen inhibits both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. nih.gov

In vitro studies have demonstrated this inhibitory effect. For instance, fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles. drugbank.com The inhibition of COX-1 and COX-2 is a key factor in its anti-inflammatory, analgesic, and antipyretic properties. nih.gov The S-(+)-enantiomer of fenoprofen is the more pharmacologically active isomer. The less active R-(-)-enantiomer undergoes a unidirectional metabolic conversion to the active S-(+)-form in the body. nih.gov

Table 1: In Vitro Enzyme Interaction Data for Fenoprofen

| Enzyme/System | Species/Source | Finding |

|---|---|---|

| Prostaglandin Synthetase (Cyclooxygenase) | Bovine Seminal Vesicles | Inhibition confirmed drugbank.com |

| Cyclooxygenase-1 (COX-1) | Human | Inhibitor nih.gov |

| Cyclooxygenase-2 (COX-2) | Human | Inhibitor nih.gov |

| Acyl-CoA Ligase | Equine Hepatic Microsomes | Catalyzes the first step of R(-) to S(+) chiral inversion. nih.gov |

Specific receptor binding assay data for fenoprofen are not extensively reported in the publicly available scientific literature. The primary mechanism of action for fenoprofen is understood to be the inhibition of cyclooxygenase enzymes rather than direct binding to a specific receptor to elicit its main anti-inflammatory and analgesic effects. drugbank.com While it may interact with other receptors, such as peroxisome proliferator-activated receptors (PPARs), detailed binding affinity studies are not widely documented. drugbank.com

Detailed studies specifically investigating the cellular uptake and distribution of fenoprofen in various cell line models are not widely available in the current body of scientific literature. General principles of drug uptake suggest that as a lipophilic molecule, fenoprofen would likely cross cell membranes, but specific transporters or detailed kinetics in cell lines like RAW 264.7 or HeLa have not been extensively characterized for this particular drug.

In Vivo Animal Model Studies Focusing on Fenoprofen Metabolism

The metabolism of fenoprofen exhibits significant variability across different animal species, particularly concerning the stereoselective chiral inversion of the R-(-) enantiomer to the more active S-(+) enantiomer. nih.gov The primary metabolic pathways involve this chiral inversion, followed by hydroxylation and glucuronidation. drugbank.comnih.gov

In cats, the chiral inversion of R-(-)-fenoprofen is extensive, with a conversion rate of approximately 93.20%. nih.govbohrium.com This is in contrast to another profen, ketoprofen, which shows a much lower inversion rate in the same species. nih.gov In horses and dogs, the chiral inversion is also a key metabolic step, with about 38% inversion in horses and 90% in dogs. nih.gov

Studies in rats with induced diabetes or arthritis have shown that these disease states can influence the enantioselective metabolism and disposition of fenoprofen. nih.gov The major urinary metabolites across species are generally fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugbank.com

Table 2: Comparative Chiral Inversion of R-(-)-Fenoprofen in Animal Models

| Animal Species | Percentage of Chiral Inversion (R to S) | Key Findings |

|---|---|---|

| Cat | 93.20 +/- 13.70% | High correlation between clearance of R(-) enantiomer and chiral inversion. nih.govbohrium.com |

| Dog | ~90% | Significant enantioselective behavior observed. nih.gov |

| Horse | ~38% | Clearance of R(-) enantiomer is well-correlated with acyl-CoA ligase activity. nih.gov |

| Rat | Data not specified, but chiral inversion occurs | Metabolism is influenced by disease states like diabetes and arthritis. nih.gov |

The metabolism of fenoprofen is a multi-step process. For the inactive R-(-)-fenoprofen, the initial and rate-limiting step is its conversion to the active S-(+)-enantiomer. This chiral inversion is initiated by the formation of an acyl-CoA thioester, a reaction catalyzed by an acyl-CoA ligase enzyme. nih.gov

Following the chiral inversion (or for the S-(+) enantiomer administered directly), the primary metabolic transformations are hydroxylation and glucuronidation. drugbank.com The main metabolites formed are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugbank.comnih.gov These conjugated metabolites are more water-soluble, which facilitates their elimination from the body.

Excretion of fenoprofen and its metabolites is primarily through the kidneys. drugbank.com In humans, approximately 90% of a single oral dose is eliminated in the urine within 24 hours, mostly as the glucuronide conjugates. drugbank.com The renal clearance of the unchanged drug is very low, indicating that metabolism is the main route of elimination. nih.gov

Application of Animal Models for Investigating Enzyme-Substrate Interactions

Animal models have been instrumental in elucidating the metabolic pathways of Fenoprofen and the interactions of its metabolites with various enzymes. The primary route of Fenoprofen metabolism involves hydroxylation and subsequent glucuronidation.

In vivo studies using rat models have demonstrated that the major metabolite formed is 4'-hydroxyfenoprofen. wikipedia.orgdrugs.com This hydroxylation is a critical step mediated by cytochrome P450 (CYP) enzymes in the liver. While specific enzyme-substrate kinetic data from animal models for "Fenoprofenol" is not available due to the non-standardized nomenclature, the principles of drug metabolism observed for Fenoprofen provide a framework for understanding how a hydroxylated form would interact with metabolic enzymes.

The process of glucuronidation, which follows hydroxylation, has also been studied in animal models. This reaction involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the hydroxylated metabolite, increasing its water solubility and facilitating its excretion.

Comparative Biochemical Activity of Fenoprofen Metabolites Versus Fenoprofen in Model Systems

The biochemical activity of Fenoprofen's metabolites, such as 4'-hydroxyfenoprofen, has been compared to the parent drug, Fenoprofen, in various in vitro and in vivo model systems.

Anti-inflammatory and Analgesic Activity:

Fenoprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. nih.gov Research indicates that the parent compound, Fenoprofen, is the pharmacologically active agent.

Studies have shown that the major metabolite, 4'-hydroxyfenoprofen, is considered to be pharmacologically inactive. drugs.com This suggests that the hydroxylation of Fenoprofen significantly diminishes its ability to inhibit COX enzymes. Therefore, in comparative studies, Fenoprofen demonstrates potent anti-inflammatory and analgesic effects, while its hydroxylated metabolite shows negligible activity in this regard.

Enzyme Inhibition:

The following table summarizes the comparative inhibitory activity of Fenoprofen and its principal metabolite on cyclooxygenase enzymes, based on established knowledge.

| Compound | Target Enzyme | Inhibitory Activity |

| Fenoprofen | Cyclooxygenase (COX-1 & COX-2) | Active Inhibitor |

| 4'-hydroxyfenoprofen | Cyclooxygenase (COX-1 & COX-2) | Likely Inactive drugs.com |

Table 1. Comparative Enzyme Inhibition

This difference in activity underscores the importance of the metabolic process in the detoxification and elimination of the drug, converting the active compound into an inactive form for excretion.

Computational and Theoretical Approaches in Fenoprofenol Research

Molecular Modeling and Docking Studies of Fenoprofen (B1672519) with Enzymes

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Fenoprofen, these studies are crucial for understanding its interaction with its primary targets, the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govjaper.in Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting these enzymes, which are responsible for the synthesis of prostaglandins. nih.govnih.gov

Docking studies simulate the binding of Fenoprofen into the active sites of COX-1 and COX-2. derpharmachemica.comnih.gov The crystal structures of these enzymes, often obtained from the Protein Data Bank (PDB), are used to create a three-dimensional model of the binding pocket. japer.inderpharmachemica.com Computational algorithms then predict the most stable binding pose of Fenoprofen within this site, calculating a "docking score" or binding affinity, which estimates the strength of the interaction. nih.govmdpi.com For instance, more negative binding affinity values (e.g., in kcal/mol) suggest a stronger and more stable interaction. mdpi.com

Studies on various NSAIDs reveal that key amino acid residues within the COX active site are critical for inhibitor binding. For example, residues such as Arginine (Arg) 120 and Tyrosine (Tyr) 355 are often involved in forming hydrogen bonds with the carboxylic acid group of NSAIDs. japer.inresearchgate.net Hydrophobic interactions with residues like Valine (Val) 349, Leucine (Leu) 352, and Phenylalanine (Phe) 518 also play a significant role in stabilizing the drug within the binding pocket. japer.inmdpi.com While specific docking scores for Fenoprofen are not always detailed in broad studies, the general principles of NSAID-COX interaction apply. The S-(+)-enantiomer of Fenoprofen is known to be the more pharmacologically active form, being approximately 35 times more potent as a COX inhibitor than the R-(-)-enantiomer, a fact that can be rationalized through detailed molecular modeling of their respective binding energies and conformational stability within the enzyme's active site. researchgate.net

In Silico Prediction of Fenoprofen Metabolic Pathways

In silico (computer-based) tools are instrumental in predicting the metabolic fate of drugs, helping to identify potential metabolites and the enzymes responsible for their formation. researchgate.netnews-medical.net This is particularly important in early drug development to foresee issues related to bioavailability and toxicity. news-medical.net The metabolism of Fenoprofen primarily involves hydroxylation and conjugation. nih.gov

The major metabolite of Fenoprofen is 4'-hydroxyfenoprofen, a product of aromatic hydroxylation. nih.gov This reaction is catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of metabolic enzymes. nih.govnih.gov Following hydroxylation, both Fenoprofen and its hydroxylated metabolite can undergo conjugation with glucuronic acid to form acyl glucuronides, which are then excreted. nih.gov The S-enantiomer is predominantly excreted as its S-acyl glucuronide. nih.gov

Modern computational tools can predict these metabolic pathways. Software like BioTransformer, GLORYx, and those available within platforms like StarDrop can predict the sites of metabolism (SOMs) on a drug molecule. news-medical.netnih.govfrontiersin.org These programs use a combination of rule-based systems derived from known metabolic reactions and machine learning models to predict which parts of a molecule are most susceptible to enzymatic attack. news-medical.netfrontiersin.org For Fenoprofen, these tools would likely identify the 4'-position on the phenyl ring as a probable site for CYP-mediated hydroxylation. They can also predict the likelihood of conjugation reactions at the carboxylic acid group.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Fenoprofen and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural or physicochemical properties are important for a drug's function. mdpi.com

For Fenoprofen and its analogues, QSAR studies can help elucidate the key molecular features required for COX inhibition. A basic Structure-Activity Relationship (SAR) for Fenoprofen indicates that the position of the phenoxy group is critical; placing it in the ortho or para position, instead of the meta position, decreases its anti-inflammatory activity. gpatindia.com

More advanced QSAR models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net Recent research on profens, including Fenoprofen, has employed topological indices and machine learning to build Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can predict important physicochemical properties like boiling point, enthalpy of vaporization, and surface tension, which influence a drug's formulation and bioavailability. nih.govresearchgate.net For example, an Artificial Neural Network (ANN) model has shown excellent predictive ability for the properties of several anti-inflammatory drugs based on their molecular descriptors. nih.govresearchgate.net

Machine Learning Applications in Fenoprofen Metabolite Analysis

Machine learning (ML), a subset of artificial intelligence, is revolutionizing the analysis of complex biological data, including metabolomics. mdpi.comnih.gov Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.com Analyzing the vast datasets generated from techniques like mass spectrometry (MS) requires sophisticated computational methods. nih.govresearchgate.net

In the context of Fenoprofen, ML can be applied to analyze metabolomic data to identify and quantify its metabolites in biological samples. nih.gov When a sample is analyzed by MS, it produces a complex spectrum containing signals from thousands of molecules. nih.gov ML algorithms can be trained to recognize patterns in this data, helping to distinguish drug metabolites from endogenous molecules and background noise. mdpi.com

Common ML models used in metabolomics include Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). mdpi.com These models can be used for various tasks:

Classification: To classify samples based on their metabolic profile, for instance, distinguishing between samples from treated and untreated individuals.

Regression: To predict the concentration of a specific metabolite.

Clustering: To group metabolites with similar profiles, which might indicate they are part of the same biological pathway.

While specific studies applying these advanced ML techniques solely to Fenoprofen metabolite analysis are not widely published, the methodologies are well-established in the broader field of metabolomics and drug metabolism. mdpi.comnih.gov For example, the use of ANNs in QSPR studies of profens demonstrates the applicability of these methods to this class of drugs. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Fenoprofenol Studies

Development of Novel Biosensors and Analytical Probes for Fenoprofen (B1672519)

The development of highly sensitive and selective biosensors and analytical probes is a critical frontier in Fenoprofen research. Future advancements are anticipated in the creation of electrochemical sensors, which offer rapid and real-time detection capabilities. For instance, researchers have successfully developed molecularly imprinted polymer (MIP)-based electrochemical sensors for the determination of Fenoprofen. These sensors are fabricated by creating specific recognition sites for Fenoprofen molecules on a polymer matrix, leading to high selectivity.

Another promising avenue is the use of nanomaterials to enhance sensor performance. Gold and silver nanoparticles, for example, can be functionalized to create sensitive and selective colorimetric probes for Fenoprofen. The integration of these nanomaterials can lead to lower detection limits and improved analytical performance.

Future research will likely focus on the miniaturization of these sensors for point-of-care applications and the development of multi-analyte platforms capable of detecting Fenoprofen along with its metabolites or other relevant biomarkers simultaneously.

Exploration of Uncharacterized Fenoprofen Metabolic Enzymes and Pathways

While the primary metabolic pathways of Fenoprofen are known, a comprehensive understanding of all contributing enzymes and potential alternative metabolic routes remains an area for further investigation. The major metabolic pathways involve hydroxylation and conjugation. The primary enzyme responsible for the hydroxylation of Fenoprofen is cytochrome P450 2C9 (CYP2C9). Following hydroxylation, the resulting metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) before excretion.

However, the specific roles of other CYP isoforms or different classes of conjugating enzymes in Fenoprofen metabolism, particularly under varying physiological or pathological conditions, are not fully elucidated. Future research could employ recombinant enzyme systems and advanced mass spectrometry techniques to identify and characterize minor or previously unknown metabolites and the enzymes responsible for their formation. This could provide crucial insights into inter-individual variability in Fenoprofen metabolism and potential drug-drug interactions.

Advanced Omics Integration (e.g., Proteomics, Transcriptomics) to Elucidate Fenoprofen Biochemistry

The application of "omics" technologies, such as proteomics and transcriptomics, holds immense potential for unraveling the complex biochemical effects of Fenoprofen. Transcriptomics, the study of the complete set of RNA transcripts, can reveal how Fenoprofen alters gene expression patterns in target cells and tissues. This can help identify novel molecular targets and pathways modulated by the drug beyond its known anti-inflammatory effects.

Proteomics, the large-scale study of proteins, can provide a direct snapshot of the cellular response to Fenoprofen. By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered by Fenoprofen. For example, a systems pharmacology approach combining transcriptomics and proteomics could elucidate the molecular mechanisms underlying both the therapeutic actions and potential off-target effects of Fenoprofen. This integrated approach can provide a more holistic understanding of the drug's mechanism of action and its impact on cellular physiology.

Microfluidics and Miniaturized Systems for High-Throughput Fenoprofen Analysis

Microfluidics and lab-on-a-chip technologies are set to revolutionize the analysis of Fenoprofen and other pharmaceuticals. These miniaturized systems offer several advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

Future research in this area will likely focus on the development of integrated microfluidic devices that can perform sample preparation, separation, and detection of Fenoprofen and its metabolites in a single, automated platform. For instance, a microchip-based system could be designed to extract Fenoprofen from biological samples, separate it from other compounds using electrophoresis or chromatography, and detect it using an integrated electrochemical or optical sensor. Such systems would be invaluable for therapeutic drug monitoring, pharmacokinetic studies, and environmental analysis. The integration of cell cultures on microfluidic chips, creating "organ-on-a-chip" models, could also provide a powerful tool for studying Fenoprofen metabolism and toxicity in a more physiologically relevant context.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Fenoprofenol’s pharmacological efficacy, and how can researchers ensure methodological reproducibility?

- Methodological Answer: Use a combination of in vitro (e.g., enzyme inhibition assays for COX-1/COX-2 activity) and in vivo models (e.g., rodent inflammation models) to assess efficacy. Ensure reproducibility by detailing protocols for dosage, administration routes, and control groups, adhering to standards like ARRIVE guidelines for animal studies . For in vitro studies, specify reagent purity, cell line validation, and assay conditions (e.g., pH, temperature) to minimize variability .

Q. How can researchers validate Fenoprofenol’s pharmacokinetic properties while addressing interspecies variability in metabolism?

- Methodological Answer: Conduct parallel studies in multiple species (e.g., rats, dogs, primates) using LC-MS/MS to quantify plasma concentrations. Compare metabolic pathways (e.g., glucuronidation, hydroxylation) across species and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data. Include negative controls to isolate species-specific enzymatic contributions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Fenoprofenol toxicity studies?

- Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups. For small sample sizes, employ Bayesian hierarchical models to account for uncertainty. Report confidence intervals and effect sizes to avoid overreliance on p-values .

Advanced Research Questions

Q. How should researchers resolve contradictions in Fenoprofenol’s reported anti-inflammatory efficacy across studies with varying experimental designs?

- Methodological Answer: Perform a systematic meta-analysis of existing data, stratifying results by model type (e.g., acute vs. chronic inflammation), dosage, and outcome measures (e.g., cytokine levels vs. edema reduction). Use sensitivity analysis to identify confounding variables (e.g., batch variability in drug synthesis) . If contradictions persist, design a harmonized multi-center study with standardized protocols .

Q. What strategies can mitigate bias in human trials evaluating Fenoprofenol’s analgesic effects, particularly in open-label studies?

- Methodological Answer: Implement double-blinding with placebo controls and randomized allocation. Use validated pain assessment tools (e.g., Visual Analog Scale) and pre-register trial protocols to reduce observer bias. For post-hoc analysis, apply propensity score matching to adjust for baseline differences between cohorts .

Q. How can researchers address discrepancies between Fenoprofenol’s in vitro potency and in vivo bioavailability in preclinical studies?

- Methodological Answer: Investigate physicochemical factors (e.g., solubility, protein binding) using biorelevant media (e.g., FaSSIF/FeSSIF). Perform permeability assays (e.g., Caco-2 monolayers) and hepatic microsomal stability tests to identify metabolic bottlenecks. If bioavailability remains low, explore prodrug formulations or nano-encapsulation to enhance delivery .

Q. What ethical considerations are critical when designing longitudinal studies on Fenoprofenol’s chronic toxicity in vulnerable populations?

- Methodological Answer: Adhere to institutional review board (IRB) protocols for informed consent, particularly for pediatric or geriatric participants. Include independent data monitoring committees to assess adverse events. For animal studies, follow the 3Rs principle (Replacement, Reduction, Refinement) and justify sample sizes using power analysis .

Methodological Notes for Data Reporting

- Tables: Use Roman numerals for table labels (e.g., Table I) and ensure self-explanatory titles. Include footnotes for abbreviations and statistical thresholds (e.g., p < 0.05) .

- Figures: Provide high-resolution images with error bars for biological replicates. Avoid dual-axis plots unless necessary for comparative analysis .

- Data Precision: Report numerical values to no more than one significant digit beyond instrumental precision (e.g., 12.3 ± 0.4 ng/mL for HPLC data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.